molecular formula C11H12O4 B11894966 5-Hydroxy-8-oxo-1,4,4a,5,8,8a-hexahydronaphthalene-1-carboxylic acid CAS No. 6943-52-8

5-Hydroxy-8-oxo-1,4,4a,5,8,8a-hexahydronaphthalene-1-carboxylic acid

Cat. No.: B11894966
CAS No.: 6943-52-8
M. Wt: 208.21 g/mol
InChI Key: IZTKKSDDRFMLJJ-UHFFFAOYSA-N
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Description

5-Hydroxy-8-oxo-1,4,4a,5,8,8a-hexahydronaphthalene-1-carboxylic acid is a complex organic compound with a unique structure. It is characterized by a naphthalene core with multiple functional groups, including a hydroxy group, an oxo group, and a carboxylic acid group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-8-oxo-1,4,4a,5,8,8a-hexahydronaphthalene-1-carboxylic acid typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from a substituted benzene derivative, the compound can be synthesized through a series of reactions including Friedel-Crafts acylation, reduction, and cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The process would typically include the use of high-pressure reactors, specialized catalysts, and precise temperature control to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-8-oxo-1,4,4a,5,8,8a-hexahydronaphthalene-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxo group can be reduced to form an alcohol.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation can be achieved using amines and coupling agents like dicyclohexylcarbodiimide (DCC).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters or amides.

Scientific Research Applications

5-Hydroxy-8-oxo-1,4,4a,5,8,8a-hexahydronaphthalene-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Hydroxy-8-oxo-1,4,4a,5,8,8a-hexahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthaleneacetic acid: Shares a similar naphthalene core but differs in functional groups and overall structure.

    Oxolinic acid: Another compound with a naphthalene core, known for its antibacterial properties.

Uniqueness

5-Hydroxy-8-oxo-1,4,4a,5,8,8a-hexahydronaphthalene-1-carboxylic acid is unique due to its specific combination of functional groups and its potential for diverse chemical and biological activities. Its structure allows for a wide range of chemical modifications and applications, making it a valuable compound in research and industry.

Properties

CAS No.

6943-52-8

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

5-hydroxy-8-oxo-4,4a,5,8a-tetrahydro-1H-naphthalene-1-carboxylic acid

InChI

InChI=1S/C11H12O4/c12-8-4-5-9(13)10-6(8)2-1-3-7(10)11(14)15/h1,3-8,10,12H,2H2,(H,14,15)

InChI Key

IZTKKSDDRFMLJJ-UHFFFAOYSA-N

Canonical SMILES

C1C=CC(C2C1C(C=CC2=O)O)C(=O)O

Origin of Product

United States

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